molecular formula C14H19ClN2O3S B1383877 2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 2173125-21-6

2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B1383877
CAS No.: 2173125-21-6
M. Wt: 330.8 g/mol
InChI Key: IWKQTZAPDUXFKE-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a chloroacetamide derivative featuring a sulfonamide-linked 3-methylpiperidine moiety. The 3-methylpiperidine group introduces steric and electronic effects that may influence its biological activity and physicochemical properties, such as solubility and membrane permeability .

Properties

IUPAC Name

2-chloro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11-3-2-8-17(10-11)21(19,20)13-6-4-12(5-7-13)16-14(18)9-15/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKQTZAPDUXFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, also known by its CAS number 444286-58-2, is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, supported by relevant studies and findings.

The molecular formula of this compound is C14_{14}H19_{19}ClN2_2O3_3S, with a molecular weight of 330.83 g/mol. The compound features a chloro group and a sulfonamide moiety, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. Research indicates that compounds with halogenated phenyl rings exhibit significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Testing

A study conducted on a series of N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated:

Microorganism Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

The study confirmed that the presence of halogen substituents significantly enhances the lipophilicity of these compounds, facilitating their penetration through bacterial cell membranes, which is crucial for their antimicrobial action .

Structure-Activity Relationship (SAR)

The position and nature of substituents on the phenyl ring are critical in determining the biological activity of chloroacetamides. The study found that:

  • Halogenated Substituents : Compounds with halogens at specific positions on the phenyl ring showed increased potency.
  • Lipophilicity : Higher lipophilicity corresponds to better membrane permeability and, consequently, enhanced biological activity.

Anti-inflammatory Potential

In addition to antimicrobial properties, there is emerging evidence suggesting that compounds similar to this compound may possess anti-inflammatory effects. The sulfonamide group is known for its role in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Comparison with Similar Compounds

N4-Acetylsulfamethazine (C10H12N2O4S)

  • Structure: Contains a pyrimidinylamino sulfonamide instead of the 3-methylpiperidine group.
  • Properties : Molecular formula C10H12N2O4S (MW 256.28) with elemental composition C: 46.87%, H: 4.72%, N: 10.93%.
  • Applications : Primarily used as an intermediate in sulfonamide antibiotic synthesis .

N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)

  • Structure : Substitutes 3-methylpiperidine with 4-methylpiperazine.
  • Activity: Exhibits potent analgesic activity (comparable to paracetamol) and anti-hypernociceptive effects in inflammatory pain models .

2-Chloro-N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide (CAS 156324-47-9)

  • Structure : Features a 5-methylisoxazole sulfonamide group.
  • Applications : Investigated in drug discovery for its heterocyclic sulfonamide motif, which may enhance target binding .

Chloroacetamide Herbicides

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structure : Contains a methoxymethyl and diethylphenyl group.
  • Applications : Widely used as a pre-emergent herbicide.
  • Environmental Impact : Metabolized into transformation products (TPs) like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, highlighting structural similarities to agrochemical derivatives .

Piperidine/Piperazine Derivatives

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide

  • Structure : Combines a chlorophenyl-piperazine with a sulfanylbenzyl group.
  • Activity: Potential CNS activity due to piperazine’s neuropharmacological relevance .

2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride

  • Structure : Shares the 3-methylpiperidine motif but with a benzyl spacer.
  • Properties : Hydrochloride salt form improves solubility for pharmaceutical formulations .

Pharmacological and Physicochemical Comparisons

Pharmacological Activities

  • Analgesic/Anti-inflammatory Activity : Compound 35 (piperazinylsulfonyl) shows superior analgesic activity compared to the 3-methylpiperidine variant, suggesting that nitrogen positioning in the heterocycle modulates receptor interactions .
  • Antibacterial Potential: N4-Acetylsulfamethazine’s pyrimidine group is critical for targeting bacterial dihydropteroate synthase, whereas the 3-methylpiperidine analogue may lack this specificity .

Physicochemical Properties

Compound Melting Point (°C) pKa Molecular Weight
2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide ~204–205* ~6.62* 340.79
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (CAS 64877-35-6) 204–205 6.62 340.79
Alachlor 39–42 2.1 (acidic) 269.77

*Predicted based on structural similarity to CAS 64877-35-6 .

  • Solubility : Sulfonamide and acetamide groups confer moderate aqueous solubility, but the 3-methylpiperidine may reduce it compared to more polar heterocycles (e.g., piperazine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Reactant of Route 2
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2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

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